1-(Azepan-1-yl)-3-chloropropan-1-one

Description

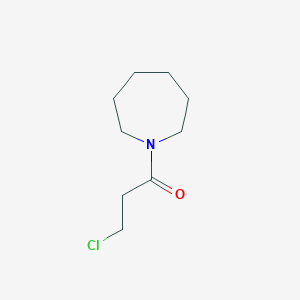

1-(Azepan-1-yl)-3-chloropropan-1-one (CAS: N/A, molecular formula: C₉H₁₄ClNO, molecular weight: 203.67 g/mol) is a ketone derivative featuring a seven-membered azepane ring attached to a 3-chloropropanone backbone. This compound is primarily utilized as a synthetic building block in organic chemistry, particularly in the development of pharmacologically active molecules .

Properties

IUPAC Name |

1-(azepan-1-yl)-3-chloropropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO/c10-6-5-9(12)11-7-3-1-2-4-8-11/h1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRXQHZJJYVHQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azepan-1-yl)-3-chloropropan-1-one can be synthesized through several methods. One common approach involves the reaction of azepane with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent any side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(Azepan-1-yl)-3-chloropropan-1-one may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(Azepan-1-yl)-3-chloropropan-1-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Nucleophilic Substitution: Formation of azepane derivatives with different functional groups.

Reduction: Formation of 1-(Azepan-1-yl)-3-chloropropanol.

Oxidation: Formation of 1-(Azepan-1-yl)-3-chloropropanoic acid.

Scientific Research Applications

1-(Azepan-1-yl)-3-chloropropan-1-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-3-chloropropan-1-one involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation. These reactions can modulate the compound’s biological activity and its interaction with enzymes or receptors.

Comparison with Similar Compounds

1-(4-Bromophenyl)-3-chloropropan-1-one

- Structure : Aryl-substituted variant with a bromophenyl group.

- Molecular Formula : C₉H₈BrClO.

- Synthesis: Prepared via Friedel-Crafts acylation of bromobenzene with 3-chloropropanoyl chloride in the presence of AlCl₃, yielding 60% after purification .

- Applications: Intermediate for Suzuki coupling reactions to generate antileishmanial amide derivatives (e.g., compounds inhibiting Leishmania infantum Trypanothione Reductase) .

1-(3-Benzo[b]thiophenyl)-3-chloropropan-1-one

- Structure : Heteroaromatic substitution with a benzo[b]thiophene group.

- Synthesis : Synthesized via Friedel-Crafts acylation of benzo[b]thiophene, followed by nucleophilic substitution with arylamines .

- Applications: Key precursor for antimalarial propanol derivatives active against Plasmodium falciparum 3D7 strain .

1-Chloro-3-(3-chlorophenyl)propan-2-one

Key Observations :

- Aryl and heteroaryl substitutions (e.g., bromophenyl, benzo[b]thiophene) correlate with antiparasitic activity, likely due to enhanced π-π stacking with target enzymes .

- The azepane derivative’s lack of aromaticity may limit direct biological targeting but could improve solubility or metabolic stability in drug candidates .

Physicochemical Properties

Key Observations :

- Halogenated aryl derivatives exhibit higher molecular weights and densities compared to the azepane analogue, influencing their crystallinity and purification strategies.

- The azepane compound’s larger, flexible ring may lower melting points and enhance solubility in nonpolar solvents.

Biological Activity

1-(Azepan-1-yl)-3-chloropropan-1-one is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring a chloro group and a ketone functional group, allows it to engage in various chemical reactions, influencing its biological activity. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

1-(Azepan-1-yl)-3-chloropropan-1-one can be synthesized through several methods, including the reaction of azepane with 3-chloropropanoyl chloride in the presence of bases like triethylamine. The synthesis typically requires reflux conditions to optimize yield and purity .

Common Synthetic Methods

| Method | Description |

|---|---|

| Nucleophilic Substitution | The chloro group can be substituted by nucleophiles such as amines or thiols. |

| Reduction | The ketone can be reduced to an alcohol using agents like sodium borohydride. |

| Oxidation | Can be oxidized to form carboxylic acids or other derivatives. |

Biological Activity

The biological activity of 1-(Azepan-1-yl)-3-chloropropan-1-one has been explored in various studies, highlighting its potential as a bioactive compound with antimicrobial and antifungal properties.

Antimicrobial Properties

Research indicates that compounds structurally similar to 1-(Azepan-1-yl)-3-chloropropan-1-one exhibit significant antimicrobial activity. For instance, studies have shown that modifications of azepane derivatives can enhance their efficacy against various pathogens .

Case Studies

- Antifungal Activity : A study demonstrated that azepane derivatives, including 1-(Azepan-1-yl)-3-chloropropan-1-one, exhibited inhibitory effects against fungal strains such as Candida albicans. The mechanism involved disruption of fungal cell membrane integrity .

- Anticancer Potential : In vitro evaluations revealed that related compounds displayed cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The presence of the chloro group plays a crucial role in enhancing the binding affinity to cellular targets .

The mechanism by which 1-(Azepan-1-yl)-3-chloropropan-1-one exerts its biological effects is primarily through its reactivity due to the chloro and ketone groups. These functional groups facilitate interactions with enzymes and receptors, leading to modulation of biological pathways.

Interaction with Biological Targets

The compound's reactivity allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction is critical for its antimicrobial and anticancer activities .

Comparative Analysis

To understand the unique properties of 1-(Azepan-1-yl)-3-chloropropan-1-one, it is beneficial to compare it with similar compounds.

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-(Azepan-1-yl)-2-bromopropan-1-one | Bromine instead of chlorine | Enhanced reactivity in nucleophilic substitution |

| 1-(Azepan-1-yl)-3-chloropropanol | Alcohol derivative | Lower reactivity compared to ketone |

| 1-(Azepan-1-yl)-3-chloropropanoic acid | Acidic derivative | Potential for different biological interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.